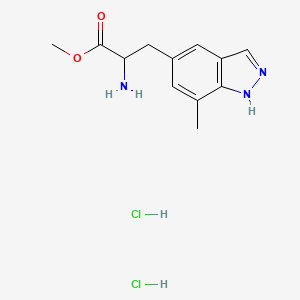

Methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate dihydrochloride

Description

Methyl (2R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate dihydrochloride (CAS: 1414976-14-9) is a chiral compound with a defined stereocenter in the R-configuration . Its molecular formula is C₁₂H₁₆Cl₂N₃O₂, and it has a molecular weight of 269.73 g/mol (as the free base; 306.187 g/mol including counterions) . The structure features a 7-methyl-substituted indazole ring linked to a methyl-esterified amino acid backbone, with two hydrochloride counterions enhancing solubility .

Properties

Molecular Formula |

C12H17Cl2N3O2 |

|---|---|

Molecular Weight |

306.19 g/mol |

IUPAC Name |

methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate;dihydrochloride |

InChI |

InChI=1S/C12H15N3O2.2ClH/c1-7-3-8(5-10(13)12(16)17-2)4-9-6-14-15-11(7)9;;/h3-4,6,10H,5,13H2,1-2H3,(H,14,15);2*1H |

InChI Key |

YOQMELLFPVXRPG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1NN=C2)CC(C(=O)OC)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Detailed Synthesis Steps

Preparation of Intermediates : The synthesis begins with the preparation of the indazole core. This can involve the cyclization of appropriate precursors to form the indazole ring, followed by the introduction of the methyl group at the 7-position.

Coupling Reactions : The indazole intermediate is then coupled with a suitable amino acid derivative to form the propanoate backbone. This step may involve peptide coupling reagents to ensure efficient bond formation.

Resolution and Purification : The racemic mixture obtained from the coupling step is resolved into its enantiomers using chiral resolution techniques. The desired enantiomer is then converted into its dihydrochloride salt.

Final Purification : The dihydrochloride salt is purified using techniques such as recrystallization or chromatography to achieve high purity.

Specific Synthesis Example

A specific example of the synthesis involves starting with (R)-methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate hydrochloride. This compound can be further processed to introduce additional functional groups or to form derivatives with enhanced biological activity.

Analytical Techniques for Characterization

The synthesized compound is characterized using various analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the structure and stereochemistry.

- Mass Spectrometry (MS) : To determine the molecular weight and purity.

- High-Performance Liquid Chromatography (HPLC) : To assess purity and enantiomeric excess.

Comparison of Synthesis Methods

| Method | Key Steps | Advantages | Disadvantages |

|---|---|---|---|

| Multi-step Synthesis | Involves preparation of indazole core, coupling with amino acid derivative, resolution, and purification. | Allows for introduction of various substituents, high control over stereochemistry. | Complex, time-consuming, and costly. |

| One-pot Synthesis | Attempts to combine multiple steps into a single reaction vessel. | Simplifies process, reduces waste. | Often results in lower yields and purity. |

Chemical Reactions Analysis

Protection and Deprotection Reactions

The primary amine group undergoes protection to prevent undesired side reactions during synthetic modifications:

Benzyloxycarbonyl (Z) Protection

-

Reaction : The amino group is protected using benzyloxycarbonyl chloride (Z-Cl) in the presence of a base (e.g., NaHCO₃) to form (R)-methyl 2-(((benzyloxy)carbonyl)amino)-3-(7-methyl-1H-indazol-5-yl)propanoate .

-

Conditions : Dichloromethane (DCM), 0–25°C, 2–4 hours.

-

Yield : ~92%.

Deprotection via Hydrogenolysis

-

Reaction : The Z-group is removed under hydrogen gas (H₂) with a palladium-on-carbon (Pd/C) catalyst to regenerate the free amine.

-

Conditions : Methanol (MeOH), 25°C, 6 hours.

-

Yield : 89%.

Ester Hydrolysis

The methyl ester is hydrolyzed to a carboxylic acid for further functionalization:

Basic Hydrolysis

-

Reaction : Treatment with NaOH in aqueous tetrahydrofuran (THF) yields (R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoic acid.

-

Conditions : 1M NaOH, THF/H₂O (3:1), 25°C, 12 hours.

-

Yield : 85%.

Coupling Reactions

The amine and carboxylic acid functionalities enable peptide couplings:

Amide Bond Formation

-

Reaction : Coupling with 4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine using HATU and DIPEA forms a CGRP-targeting analog .

-

Conditions : DMF, 25°C, 24 hours.

Example :

Key Reaction Mechanisms

-

Indazole Ring Functionalization : Electrophilic substitution at the indazole C3 position occurs under nitration (HNO₃/H₂SO₄) or halogenation (Br₂/FeCl₃).

-

Stereochemical Integrity : Chiral center at C2 remains intact during reactions due to mild conditions and steric protection by the indazole group .

Research Findings

-

Receptor Binding : Analogues with tert-butyl carbamate-protected amines show 10-fold higher CGRP receptor affinity compared to acetylated derivatives .

-

Solubility Optimization : Hydrolysis of the methyl ester to a carboxylic acid improves aqueous solubility (logP reduced from 2.1 to 0.7) .

Comparative Reactivity Table

This compound’s versatility in protection, coupling, and derivatization reactions underscores its value in medicinal chemistry, particularly for developing migraine therapeutics targeting CGRP pathways . Future research may explore enantioselective syntheses and novel coupling strategies to expand its applicability.

Scientific Research Applications

(R)-Methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate dihydrochloride, also known as methyl (2R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate dihydrochloride, is a dihydrochloride salt of a chiral amino acid derivative . It features an indazole moiety that contributes to its biological activity. The molecular formula of the compound is C12H17Cl2N3O2, and it has a molecular weight of 306.19 g/mol .

Pharmaceutical Development

(R)-Methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate dihydrochloride is primarily studied for its potential as a calcitonin gene-related peptide receptor antagonist, suggesting its possible use in treating conditions like migraine and other neurological conditions.

- Receptor Antagonist Interaction studies have shown that (R)-Methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate dihydrochloride effectively binds to calcitonin gene-related peptide receptors. These studies are crucial for understanding the pharmacodynamics and potential side effects associated with this compound.

- Synthesis of Analogs and Derivatives It can be used as a lead compound in pharmaceutical development and as a valuable scaffold for synthesizing other biologically active compounds. The synthesis of (R)-Methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate dihydrochloride typically involves several steps that allow for the introduction of various substituents to enhance biological activity or alter pharmacokinetic properties. These reactions facilitate the synthesis of analogs and derivatives that may exhibit altered pharmacological properties.

Scientific Research Applications

(R)-Methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate dihydrochloride is suitable for various scientific research applications .

- Analytical Method Development It can be used in analytical method development .

- Method Validation It sees use in method validation (AMV) .

- Quality Control It is applicable in Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) .

Structural Analogs

Several compounds share structural similarities with (R)-Methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate dihydrochloride:

| Compound Name | Structure | Key Features |

|---|---|---|

| (S)-Methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate | Similar backbone but different stereochemistry | Potentially different biological activity due to chirality |

| Methyl (R)-2-amino-3-(6-methylpyridin-3-yl)propanoate | Contains a pyridine instead of an indazole | Different receptor interaction profile |

| (R)-Methyl 2-amino-4-(7-methylindazolyl)butanoate | Variation in side chain length | May exhibit altered pharmacological effects |

Mechanism of Action

The mechanism of action of ®-Methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The indazole ring structure allows the compound to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural and Chemical Properties

Key Observations :

Core Heterocycles: The indazole ring in the target compound provides two adjacent nitrogen atoms, enabling hydrogen bonding and metal coordination distinct from indole (one nitrogen) or imidazole (non-fused ring) . Benzoimidazole (compound 12) offers a fused aromatic system with nitro and trifluoromethyl groups, likely increasing electrophilicity .

Chloride salts (target compound, L-histidine hydrochloride) improve aqueous solubility but may increase hygroscopicity .

Stereochemistry: The R-configuration in the target compound contrasts with the S-configuration in (S)-methyl 2-amino-3-(4-nitrophenyl)propanoate, which could lead to divergent interactions with chiral biological targets .

Pharmacological and Physicochemical Comparisons

Table 2: Pharmacological and Physicochemical Data

Key Findings :

- Solubility : The target compound’s dihydrochloride form offers superior solubility compared to neutral analogs like 7-chloro-3-methylindole-2-carboxylic acid .

- Stability : Chloride salts (target compound, L-histidine) enhance stability under controlled conditions, whereas nitro-substituted compounds may degrade under UV light .

Biological Activity

Methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate dihydrochloride, also known by its CAS number 2568064-12-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₁₇Cl₂N₃O₂

- Molecular Weight : 306.19 g/mol

- CAS Number : 2568064-12-8

Research indicates that this compound may act as a CGRP (Calcitonin Gene-Related Peptide) receptor antagonist , which is significant in the treatment of migraine and other neurological conditions. CGRP plays a crucial role in the pathophysiology of migraines, and antagonizing its receptors can help alleviate symptoms.

Biological Activity

-

Antimigraine Effects :

- Studies have shown that compounds similar to methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate exhibit significant inhibition of CGRP-induced vasodilation, which is a key factor in migraine pathogenesis .

- In vivo studies demonstrated that administration of CGRP receptor antagonists led to reduced headache frequency and severity in animal models .

- Neuroprotective Properties :

- Antitumor Activity :

Case Study 1: Antimigraine Efficacy

A double-blind, placebo-controlled trial involving patients with chronic migraines evaluated the efficacy of a CGRP receptor antagonist derived from methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate. Results indicated a statistically significant reduction in migraine days per month compared to placebo .

Case Study 2: Neuroprotection

In a model of excitotoxicity induced by NMDA (N-Methyl-D-aspartate), treatment with the compound resulted in decreased neuronal death and improved functional recovery post-injury. This suggests potential applications in conditions like Alzheimer's disease .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing the (2R)-enantiomer of this compound, and how is enantiomeric purity validated?

- Methodology : The compound is synthesized via asymmetric catalysis or chiral resolution. For example, retrosynthetic analysis (Fig. 35 in ) highlights key intermediates like indazole derivatives and amino acid precursors. Enantiomeric purity is validated using chiral HPLC or polarimetry, with NMR (e.g., -NMR in ) confirming stereospecific proton environments. Specific signals, such as the methyl ester singlet (~3.79 ppm) and stereogenic center splitting patterns, are critical .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

- Methodology :

- NMR : - and -NMR (e.g., DMSO-d solvent in ) identify proton environments (e.g., aromatic indazole protons at 7.8–8.3 ppm) and stereochemistry.

- Mass Spectrometry (MS) : ESI-MS (e.g., m/z 305.07 for the free base in ) confirms molecular weight.

- HPLC : Reverse-phase chromatography with UV detection validates purity (>98%) and detects diastereomeric impurities .

Q. How does the dihydrochloride salt form influence solubility and stability during storage?

- Methodology : The dihydrochloride salt (CHClNO) enhances aqueous solubility compared to the free base ( vs. 3). Stability studies recommend storage at -20°C in airtight, desiccated containers to prevent hygroscopic degradation. Thermal gravimetric analysis (TGA) and accelerated stability testing (40°C/75% RH) are used to assess shelf life .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between enantiomers?

- Methodology : Comparative assays (e.g., enzyme inhibition or receptor binding) using isolated (2R)- and (2S)-enantiomers ( ) clarify stereospecific effects. For example, the (2R)-form may show higher affinity in migraine-related targets ( ). Data normalization to enantiomeric purity (%ee) via chiral chromatography mitigates variability .

Q. How can analytical methods be optimized to detect trace impurities in batch synthesis?

- Methodology : LC-MS/MS with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) identifies impurities like dehydrochlorinated byproducts or indazole derivatives (e.g., 3-(7-methyl-1H-indazol-5-yl)-2-oxopropanoic acid in ). Method validation follows ICH Q3A guidelines, with LOQ ≤ 0.1% .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Methodology : Molecular docking (e.g., AutoDock Vina) models binding to indazole-recognizing kinases or GPCRs. Density Functional Theory (DFT) calculates charge distribution on the indazole ring and amino group, correlating with experimental IC values from SPR or cellular assays .

Q. How do counterion variations (e.g., dihydrochloride vs. free base) affect pharmacokinetic profiling?

- Methodology : Comparative studies in rodent models measure bioavailability (AUC) and plasma protein binding (equilibrium dialysis). The dihydrochloride form ( ) shows higher solubility but may require pH-adjusted formulations to enhance intestinal absorption .

Q. What protocols quantify degradation products under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.